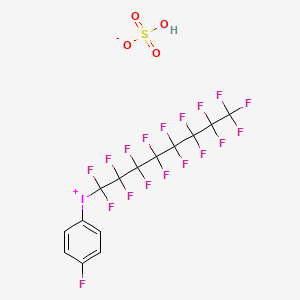
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate is a complex organofluorine compound. It features a fluorinated phenyl group and a highly fluorinated octyl chain attached to an iodanium ion, paired with a hydrogen sulfate anion. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate typically involves the reaction of 4-fluoroiodobenzene with heptadecafluorooctyl iodide under specific conditions. The reaction is often carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the iodanium ion. The reaction conditions, including temperature and solvent choice, are crucial to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The process is optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the iodanium ion to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The fluorinated phenyl and octyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield fluorinated phenyl ketones, while reduction can produce fluorinated phenyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
(4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including its interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with fluorinated moieties.
Industry: It finds applications in the production of specialty chemicals, including surfactants and coatings, due to its hydrophobic and lipophobic characteristics.
作用機序
The mechanism by which (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate exerts its effects involves its interaction with molecular targets. The fluorinated groups enhance its binding affinity to specific sites, while the iodanium ion can participate in electron transfer processes. These interactions influence various biochemical pathways, making the compound a valuable tool in mechanistic studies.
類似化合物との比較
Similar Compounds
- (4-Fluorophenyl)(pentadecafluorooctyl)iodanium hydrogen sulfate
- (4-Fluorophenyl)(nonadecafluorooctyl)iodanium hydrogen sulfate
Uniqueness
Compared to similar compounds, (4-Fluorophenyl)(heptadecafluorooctyl)iodanium hydrogen sulfate stands out due to its specific chain length and degree of fluorination. These factors influence its solubility, reactivity, and overall chemical behavior, making it suitable for specialized applications where other compounds may not perform as effectively.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83609-32-9 |
|---|---|
分子式 |
C14H5F18IO4S |
分子量 |
738.13 g/mol |
IUPAC名 |
(4-fluorophenyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C14H4F18I.H2O4S/c15-5-1-3-6(4-2-5)33-14(31,32)12(26,27)10(22,23)8(18,19)7(16,17)9(20,21)11(24,25)13(28,29)30;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
SHSROJUPXNKQPA-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1F)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


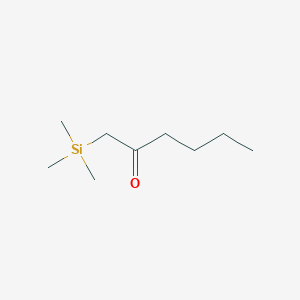
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
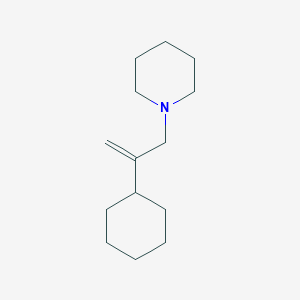
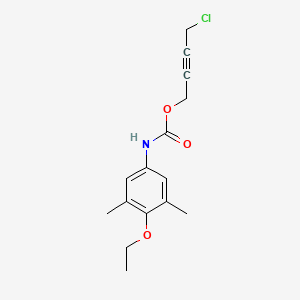
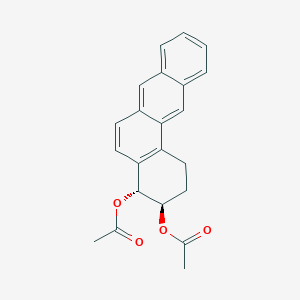
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
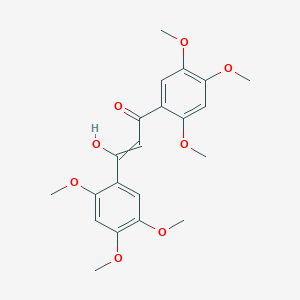
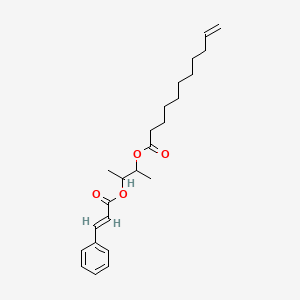
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
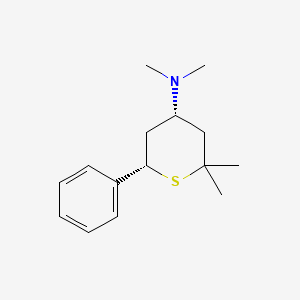
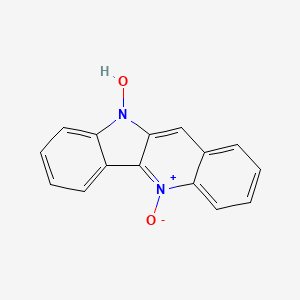
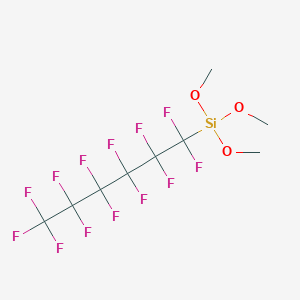
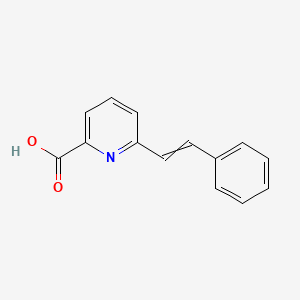
![3-Methyl-6-phenylpyrido[3,2-c]pyridazine](/img/structure/B14418941.png)
